molecular formula C9H6BrFO B8100135 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B8100135
M. Wt: 229.05 g/mol
InChI Key: BIMMJVIETAHQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

6-bromo-7-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMMJVIETAHQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Synthesis routes and methods

Procedure details

1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one (3.3 g) was added to a slurry of AlCl3 (16.6 g) and NaCl (4.3 g) at 130° C. The resulting mixture was stirred at 180° C. for 2 hours. The reaction was cooled to r.t. and the residue was dissolved in EA (200 mL). The solution was washed with water (300 mL) and brine (50 mL) and finally dried over Na2SO4. After filtration, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: EA/PE 1:10) to provide the subtitle compound. MS ESI+: m/z=229 [M+H]+.
Name
1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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